molecular formula C8H7ClN2O B8812972 6-Chloro-4-ethoxynicotinonitrile

6-Chloro-4-ethoxynicotinonitrile

Cat. No.: B8812972
M. Wt: 182.61 g/mol
InChI Key: PDUKLZRTQDLYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-ethoxynicotinonitrile is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-4-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2O/c1-2-12-7-3-8(9)11-5-6(7)4-10/h3,5H,2H2,1H3

InChI Key

PDUKLZRTQDLYCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of NaOEt in ethanol (1.93M, 18.8 mL, 36.3 mmol) was added over 10 minutes to a solution of 4,6-dichloro-nicotinonitrile (6.29 g, 36.3 mmol) in dimethylformamide (60 mL) at room temperature. The reaction was stirred for 3 hours, diluted with water (600 mL) and extracted with EtOAc (4×400 mL). The organic extracts were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel flash column chromatography (20% ethyl acetate/hexanes) to give the title compound as a white solid (3.82 g, 58%) and 4-chloro-6-ethoxy-nicotinonitrile (0.41 g, 6.0%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.